molecular formula C14H15N3O3 B4368568 1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4368568
M. Wt: 273.29 g/mol
InChI Key: FCESFWKYTSIWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MK-2206, and it belongs to the class of drugs known as Akt inhibitors. Akt is a protein that plays a crucial role in cell growth and survival, and its dysregulation has been linked to various diseases, including cancer. MK-2206 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of cancer.

Mechanism of Action

MK-2206 is an allosteric inhibitor of Akt, which means that it binds to a site on the protein that is different from the active site. Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is activated by phosphorylation, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. MK-2206 binds to the allosteric site on Akt, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects:
MK-2206 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MK-2206 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve their efficacy.

Advantages and Limitations for Lab Experiments

One of the major advantages of MK-2206 for lab experiments is its specificity for Akt. It has been shown to selectively inhibit Akt without affecting other signaling pathways, which can reduce off-target effects. However, one of the limitations of MK-2206 is its poor solubility, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties, such as its half-life and bioavailability, can also be limiting factors.

Future Directions

There are several future directions for research on MK-2206. One area of research is the development of more potent and selective Akt inhibitors. Another area of research is the identification of biomarkers that can predict response to MK-2206 therapy. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MK-2206 in various types of cancer. Finally, there is a need for more studies to investigate the potential applications of MK-2206 in other fields of research, such as neurodegenerative diseases and metabolic disorders.

Scientific Research Applications

MK-2206 has been extensively studied in preclinical models for its potential applications in various fields of research. One of the major areas of research is cancer therapy. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been linked to various types of cancer. MK-2206 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

1-methyl-3-[(4-methylphenyl)methylcarbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-3-5-10(6-4-9)7-15-13(18)12-11(14(19)20)8-17(2)16-12/h3-6,8H,7H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCESFWKYTSIWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.